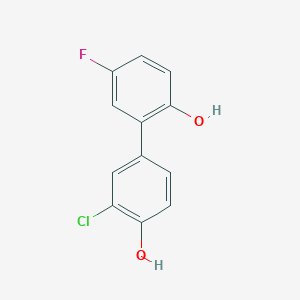
2-(3,5-Difluorophenyl)-5-fluorobenzoic acid, 95%
Descripción general
Descripción
2-(3,5-Difluorophenyl)-5-fluorobenzoic acid (5-Fluoro-2-(3,5-difluorophenyl)benzoic acid, 5-FDFBA) is a fluorinated aromatic carboxylic acid that has been widely studied in recent years due to its various applications in the fields of organic synthesis, analytical chemistry, and materials science. 5-FDFBA has become a popular reagent in the synthesis of organic compounds, due to its unique reactivity and versatility. It is also used in a variety of analytical methods, such as thin-layer chromatography and spectrophotometry. In addition, 5-FDFBA has been explored for its potential applications in the medical field, as a drug or drug-like molecule, due to its ability to interact with a variety of biochemical targets.
Mecanismo De Acción
5-FDFBA is a fluorinated aromatic carboxylic acid that has been studied for its ability to interact with a variety of biochemical targets, such as proteins and enzymes. It has been found to interact with certain proteins and enzymes by covalently binding to their active sites, thus blocking their activity. In addition, it has been found to interact with other cellular components, such as DNA, RNA, and lipids, by forming hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
5-FDFBA has been studied for its effects on a variety of biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain pathways. In addition, it has been found to inhibit the activity of certain proteins, such as cytochrome P450, which are involved in the metabolism of drugs. Finally, 5-FDFBA has been found to interact with a variety of cellular components, such as DNA, RNA, and lipids, which can affect the expression of genes and the structure of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-FDFBA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is easy to synthesize. In addition, it is a versatile reagent, and can be used in a variety of reactions, such as the synthesis of organic compounds, analytical methods, and materials science. However, there are also some limitations to the use of 5-FDFBA in laboratory experiments. It is a relatively toxic compound, and should be handled with care. In addition, it can be difficult to synthesize in large quantities, and can be difficult to purify.
Direcciones Futuras
There are several potential future directions for the use of 5-FDFBA. One potential application is in the development of novel drugs and drug-like molecules. 5-FDFBA has been found to interact with a variety of biochemical targets, and could potentially be used to develop drugs that target these targets. In addition, 5-FDFBA could be used in the development of materials for use in a variety of applications, such as sensors, catalysts, and drug delivery systems. Finally, 5-FDFBA could be used in the development of analytical methods, such as thin-layer chromatography and spectrophotometry, for the detection and quantification of various compounds.
Métodos De Síntesis
5-FDFBA can be synthesized by several methods, including the reaction of 3,5-difluorobenzoic acid with 5-fluorosalicylic acid, the reaction of 3,5-difluorobenzoic acid with 5-fluorobenzoic acid, and the reaction of 5-fluorosalicylic acid with 5-fluorobenzoic acid. All of these methods involve the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction conditions, such as temperature, time, and amount of catalyst, should be optimized to achieve the desired yield.
Aplicaciones Científicas De Investigación
5-FDFBA has been used in a variety of scientific research applications, such as the synthesis of organic compounds, analytical methods, and materials science. It has been used in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and dyes. It has also been used in analytical methods, such as thin-layer chromatography and spectrophotometry. In addition, 5-FDFBA has been explored for its potential applications in the medical field, as a drug or drug-like molecule, due to its ability to interact with a variety of biochemical targets.
Propiedades
IUPAC Name |
2-(3,5-difluorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-1-2-11(12(6-8)13(17)18)7-3-9(15)5-10(16)4-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZJYEAKAWCBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680802 | |
| Record name | 3',4,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1184104-43-5 | |
| Record name | 3',4,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















